Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a structurally complex thiophene derivative characterized by a central thiophene ring substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a propanoyl-linked 4-methoxyphenoxy moiety at position 2. Its synthesis likely involves multi-step reactions, such as cyanoacetylation followed by Knoevenagel condensation or Petasis multicomponent reactions, as seen in structurally related analogs .
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-6-24-19(22)16-11(2)13(4)26-18(16)20-17(21)12(3)25-15-9-7-14(23-5)8-10-15/h7-10,12H,6H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSHDDOREBUPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the ethyl ester and the methoxyphenoxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Findings :
- Electron-Donating Substituents : Methoxy groups (as in the target compound) enhance lipophilicity and membrane permeability compared to hydroxyl groups .
- Phenoxy vs. Acrylamido Linkages: The propanoyl-phenoxy chain in the target compound may confer prolonged metabolic stability over acrylamido-linked analogs .
Biological Activity
Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic compound with potential applications in pharmacology due to its structural features that may confer biological activity. This article explores its biological activity, particularly focusing on its antibacterial properties, structure-activity relationship (SAR), synthesis methods, and relevant case studies.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. Specifically, derivatives of thiophene compounds have shown promising results against various bacterial strains, including multidrug-resistant organisms.
In Vitro Studies
A notable study demonstrated that synthesized thiophene derivatives exhibited effective in vitro antibacterial activity against Salmonella Typhi, with one compound showing a minimum inhibitory concentration (MIC) of 3.125 mg/mL. The study utilized molecular docking to assess the binding affinities of these compounds to bacterial enzymes, revealing strong interactions that contribute to their antibacterial efficacy .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound 4F | 3.125 | 25 | |
| Ciprofloxacin | 6.25 | 30 | |
| Ceftriaxone | Resistant | - |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups in the thiophene structure enhances antibacterial activity. For instance, the dual thiophene moieties in Compound 4F were crucial for its effectiveness against XDR S. Typhi. The interactions at the molecular level, including hydrogen bonding and π-π stacking with amino acid residues in bacterial enzymes, were significant in determining the compound's potency .
Synthesis Methods
The synthesis of this compound typically involves coupling reactions using suitable reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction conditions are optimized for yield and purity .
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted the effectiveness of thiophene derivatives against XDR S. Typhi, showcasing their potential as alternatives to conventional antibiotics like ciprofloxacin and ceftriaxone.
- Molecular Docking Studies : Molecular docking studies revealed that Compound 4F binds effectively to target enzymes in bacteria, establishing multiple interactions that enhance its antibacterial properties .
- Pharmacokinetic Properties : Research is ongoing to evaluate the pharmacokinetic profiles of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) characteristics to better understand their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate?
The compound is typically synthesized via Knoevenagel condensation . A common procedure involves reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (precursor) with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in toluene under reflux, using piperidine and acetic acid as catalysts. The reaction is monitored via TLC, and the product is purified by recrystallization with alcohol, yielding 72–94% purity. Key parameters include reflux time (5–6 hours) and solvent selection to optimize yield .
Q. How is structural characterization performed for this compound?
Structural confirmation relies on spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹).
- ¹H NMR : Confirms substituent integration (e.g., ethyl group protons at δ 1.33–1.37 ppm, aromatic protons at δ 6.96–8.01 ppm).
- Mass spectrometry : Validates molecular weight (e.g., m/z 369 [M-1] for a related derivative). Purity is assessed via HPLC or TLC .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging, nitric oxide (NO) inhibition, and lipid peroxidation assays using rat brain homogenate.
- Anti-inflammatory activity : Carrageenan-induced rat paw edema model for in vivo evaluation. IC₅₀ values and percent inhibition are calculated to quantify efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Variables include:
- Catalyst selection : Piperidine/acetic acid ratios influence reaction kinetics.
- Solvent polarity : Toluene minimizes side reactions compared to polar aprotic solvents.
- Temperature control : Reflux at 110–120°C ensures completion without decomposition. Design of Experiments (DoE) methodologies, such as factorial design, can systematically optimize these parameters .
Q. What mechanistic insights exist for its biological interactions?
The compound’s amide and thiophene moieties likely mediate interactions with biological targets:
- Enzyme inhibition : Molecular docking studies suggest binding to cyclooxygenase-2 (COX-2) or NADPH oxidase, supported by homology modeling.
- Receptor modulation : The 4-methoxyphenoxy group may enhance lipophilicity, facilitating membrane penetration. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .
Q. How do structural modifications impact bioactivity?
A structure-activity relationship (SAR) study comparing derivatives reveals:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase antioxidant potency.
- Methoxy substituents improve anti-inflammatory activity due to enhanced electron-donating effects. Computational models (e.g., QSAR) and in vitro screening validate these trends .
Methodological Considerations
Q. What analytical challenges arise in purity assessment?
- Co-elution issues in HPLC : Use orthogonal methods (e.g., NMR + mass spectrometry) to confirm purity.
- Residual solvents : Headspace GC-MS detects traces of toluene or acetic acid.
- Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolytic or oxidative byproducts .
Q. How to design a robust biological screening protocol?
- Dose-response curves : Test concentrations from 1–100 µM to determine EC₅₀.
- Positive controls : Use ascorbic acid (antioxidant) and diclofenac (anti-inflammatory) for assay validation.
- Cell viability assays (e.g., MTT): Ensure observed effects are not due to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
